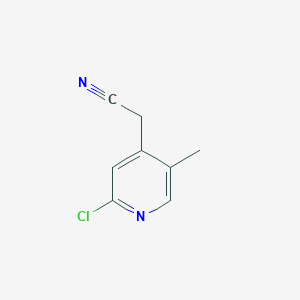
2-(2-Chloro-5-methylpyridin-4-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-5-methylpyridin-4-yl)acetonitrile is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is characterized by the presence of a chloro group and a methyl group attached to a pyridine ring, along with an acetonitrile group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylpyridin-4-yl)acetonitrile typically involves the chlorination of 2-methylpyridine followed by the introduction of the acetonitrile group. One common method involves the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to form 2-chloro-5-methylpyridine. This intermediate is then reacted with acetonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and nitrile introduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent production quality .
化学反应分析
Types of Reactions
2-(2-Chloro-5-methylpyridin-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Addition Reactions: The nitrile group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Addition Reactions: Reagents like Grignard reagents and organolithium compounds are commonly used for addition reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, reduced or oxidized derivatives, and addition products with different functional groups .
科学研究应用
2-(2-Chloro-5-methylpyridin-4-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Chloro-5-methylpyridin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The chloro and nitrile groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine with similar reactivity.
2-Methylpyridine: A precursor in the synthesis of 2-(2-Chloro-5-methylpyridin-4-yl)acetonitrile.
4-Chloropyridine: Another chlorinated pyridine with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both a chloro and a nitrile group on the pyridine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC 名称 |
2-(2-chloro-5-methylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6-5-11-8(9)4-7(6)2-3-10/h4-5H,2H2,1H3 |
InChI 键 |
KWEKHERXYHVAFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1CC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid](/img/structure/B13559007.png)
![1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559011.png)
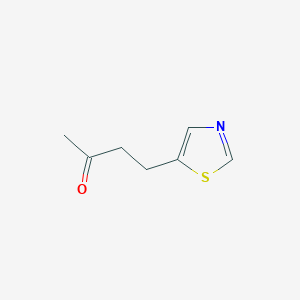
![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13559021.png)
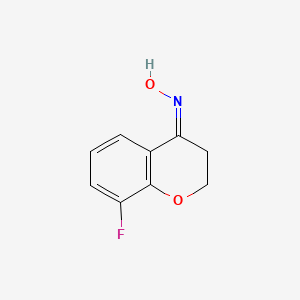

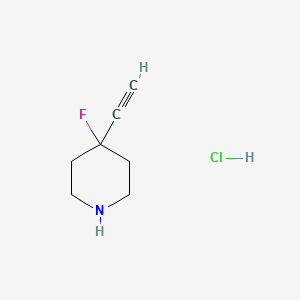
![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)
![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)
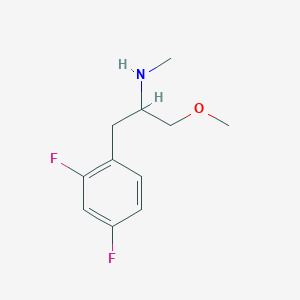
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
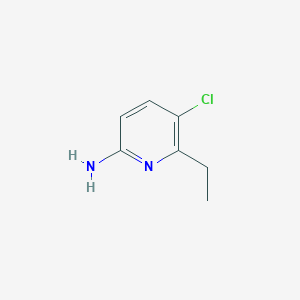
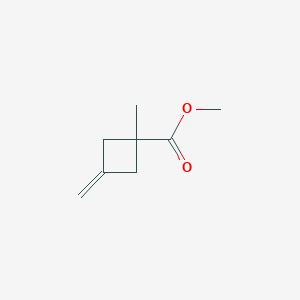
aminehydrochloride](/img/structure/B13559089.png)
